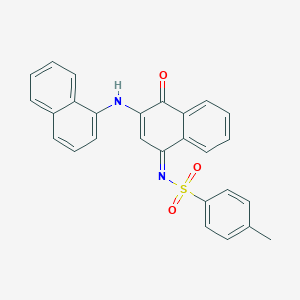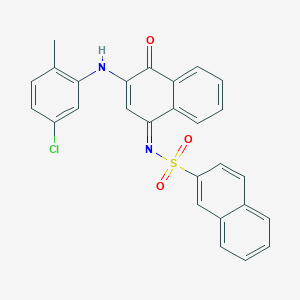amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B284979.png)
Methyl 5-[[(4-fluorophenyl)sulfonyl](isonicotinoyl)amino]-2-methyl-1-benzofuran-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-[[(4-fluorophenyl)sulfonyl](isonicotinoyl)amino]-2-methyl-1-benzofuran-3-carboxylate, also known as Compound X, is a novel chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of benzofuran derivatives and is synthesized through a multi-step process, which will be discussed in detail below. In
作用机制
The mechanism of action of Methyl 5-[[(4-fluorophenyl)sulfonyl](isonicotinoyl)amino]-2-methyl-1-benzofuran-3-carboxylate is not fully understood. However, studies have suggested that this compound may exert its anti-cancer activity through the inhibition of several key enzymes involved in cell proliferation and survival. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, further contributing to its anti-cancer activity.
Biochemical and Physiological Effects:
Methyl 5-[[(4-fluorophenyl)sulfonyl](isonicotinoyl)amino]-2-methyl-1-benzofuran-3-carboxylate has been shown to have several biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of several key enzymes involved in cell proliferation and survival, including topoisomerase II and protein kinase C. Additionally, this compound has been shown to induce apoptosis in cancer cells, further contributing to its anti-cancer activity. Finally, this compound has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis and asthma.
实验室实验的优点和局限性
One of the major advantages of Methyl 5-[[(4-fluorophenyl)sulfonyl](isonicotinoyl)amino]-2-methyl-1-benzofuran-3-carboxylate is its potent anti-cancer activity against a variety of cancer cell lines. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of this compound is its relatively complex synthesis method, which may limit its widespread use in scientific research.
未来方向
There are several future directions for the study of Methyl 5-[[(4-fluorophenyl)sulfonyl](isonicotinoyl)amino]-2-methyl-1-benzofuran-3-carboxylate. One potential direction is the development of more efficient synthesis methods that can be used to produce this compound on a larger scale. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of cancer and inflammatory diseases. Finally, studies are needed to evaluate the safety and toxicity of this compound in animal models, which will be necessary for its eventual use in human clinical trials.
合成方法
The synthesis of Methyl 5-[[(4-fluorophenyl)sulfonyl](isonicotinoyl)amino]-2-methyl-1-benzofuran-3-carboxylate is a multi-step process that involves the reaction of several reagents. The first step involves the reaction of 2-methyl-3-nitrobenzoic acid with thionyl chloride to form 2-methyl-3-nitrobenzoyl chloride. This intermediate is then reacted with isonicotinoyl hydrazine to form the corresponding hydrazone. The hydrazone is then reacted with 4-fluorobenzenesulfonyl chloride to form the sulfonyl derivative. Finally, the sulfonyl derivative is reacted with methyl 3-aminobenzoate to form the desired compound.
科学研究应用
Methyl 5-[[(4-fluorophenyl)sulfonyl](isonicotinoyl)amino]-2-methyl-1-benzofuran-3-carboxylate has a wide range of potential applications in scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis and asthma.
属性
分子式 |
C23H17FN2O6S |
|---|---|
分子量 |
468.5 g/mol |
IUPAC 名称 |
methyl 5-[(4-fluorophenyl)sulfonyl-(pyridine-4-carbonyl)amino]-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C23H17FN2O6S/c1-14-21(23(28)31-2)19-13-17(5-8-20(19)32-14)26(22(27)15-9-11-25-12-10-15)33(29,30)18-6-3-16(24)4-7-18/h3-13H,1-2H3 |
InChI 键 |
OBYYGNYQBJVROL-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C3=CC=NC=C3)S(=O)(=O)C4=CC=C(C=C4)F)C(=O)OC |
规范 SMILES |
CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C3=CC=NC=C3)S(=O)(=O)C4=CC=C(C=C4)F)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



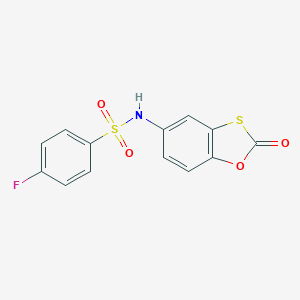
![N-(4-chloro-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B284907.png)
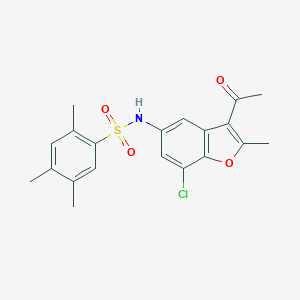
![N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-isopropylbenzenesulfonamide](/img/structure/B284910.png)
![4-[(4-Methylbenzoyl)(2-thienylsulfonyl)amino]phenyl 4-methylbenzoate](/img/structure/B284911.png)
![N-{12-oxo-17-oxatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1,3,5,7,9,11(16)-hexaen-8-yl}thiophene-2-sulfonamide](/img/structure/B284914.png)
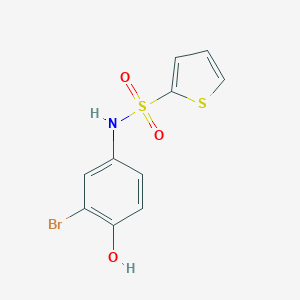
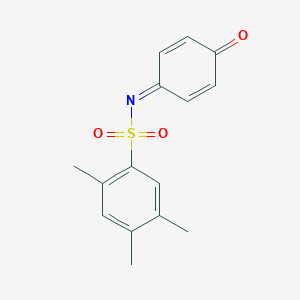
![5-{[(2,5-Diethylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B284920.png)
![2-Hydroxy-5-[(mesitylsulfonyl)amino]benzoic acid](/img/structure/B284921.png)
![N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)-2-naphthalenesulfonamide](/img/structure/B284922.png)
